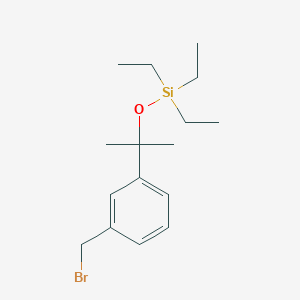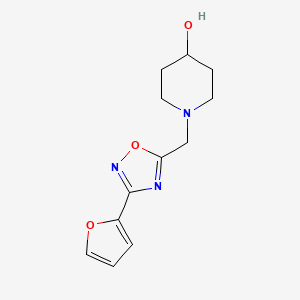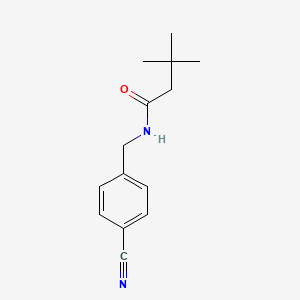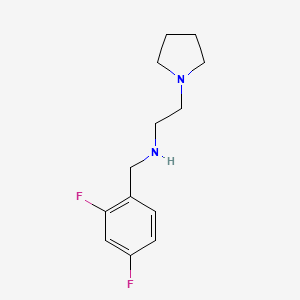
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is an organosilicon compound with the molecular formula C16H27BrOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane typically involves the reaction of 2-(3-(Bromomethyl)phenyl)propan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
化学反应分析
Types of Reactions
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
科学研究应用
Chemistry
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl group can participate in nucleophilic substitution reactions, while the triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- 2-(3-(Bromomethyl)phenyl)propan-2-ol
- 2-(3-Bromophenyl)propan-2-ol
Uniqueness
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is unique due to the presence of both a bromomethyl group and a triethylsilyl group, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and industrial processes.
属性
分子式 |
C16H27BrOSi |
|---|---|
分子量 |
343.37 g/mol |
IUPAC 名称 |
2-[3-(bromomethyl)phenyl]propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C16H27BrOSi/c1-6-19(7-2,8-3)18-16(4,5)15-11-9-10-14(12-15)13-17/h9-12H,6-8,13H2,1-5H3 |
InChI 键 |
WTHOFLLTGJPJFB-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(C)(C)C1=CC=CC(=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)

![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)








![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
